Isoleucine Valsartan

Description

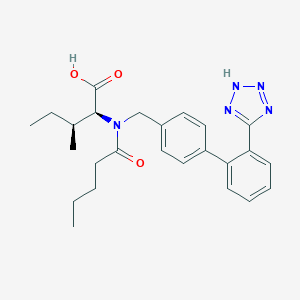

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLZEWHOZCZLAQ-SBUREZEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Control Strategies for Isoleucine Valsartan Impurity

Synthetic Routes for Valsartan (B143634) and Considerations for Isoleucine Analogue Formation

The synthesis of valsartan is a multi-step process that can inadvertently lead to the formation of the Isoleucine Valsartan impurity. Understanding the synthetic pathway is crucial to identifying the origin of this impurity and devising strategies for its control.

Optimization of Valsartan Synthesis to Minimize this compound Impurity

The primary strategy to minimize the formation of this compound is to control the purity of the starting materials. The key precursor that introduces the potential for this specific impurity is L-valine or its derivatives, such as L-valine methyl ester. If the L-valine starting material is contaminated with its structural isomer, L-isoleucine, the subsequent synthetic steps will inevitably produce this compound alongside the desired valsartan molecule.

A patented process for preparing valsartan with low levels of the isoleucine analogue emphasizes the importance of analyzing the L-valine derivative for the presence of its isoleucine counterpart before its use in the synthesis. google.com This proactive quality control measure is the most effective optimization strategy. The process involves:

Analysis of Starting Material: Employing techniques like gas chromatography (GC) to determine the percentage of the isoleucine derivative in the L-valine methyl ester sample. google.com

Selection of Low-Impurity Batches: Choosing batches of the L-valine derivative that contain a minimal amount of the isoleucine analogue, preferably less than 0.1% as determined by area percentage in GC. google.com

One patent suggests that using an L-valine ester salt-forming matter with an isoleucine ester salt-forming matter content of no more than 0.23% as the initial raw material can yield valsartan with an this compound impurity content of not more than 0.1%. google.com This demonstrates a direct correlation between the purity of the starting material and the final API.

While purification of the final valsartan product to remove the isoleucine impurity is possible, it can be challenging and costly due to the structural similarity between the two molecules. Therefore, the focus remains on preventing its formation by using highly pure starting materials.

Role of L-Isoleucine Methyl Ester Hydrochloride as a Synthetic Starting Material Impurity

The root cause of the this compound impurity is the presence of L-isoleucine methyl ester hydrochloride as an impurity in the L-valine methyl ester hydrochloride starting material. google.com L-valine and L-isoleucine are isomeric amino acids, meaning they have the same molecular formula but a different arrangement of atoms. This structural similarity makes their separation difficult, and thus, commercial L-valine derivatives may contain small amounts of L-isoleucine derivatives.

During the synthesis of valsartan, L-valine methyl ester is reacted with a biphenyl (B1667301) derivative. If L-isoleucine methyl ester is present, it will react in the same manner as the L-valine methyl ester, leading to the formation of this compound. The chemical structures of L-valine and L-isoleucine illustrate their isomeric nature, which is the fundamental reason for this impurity issue.

Analytical Techniques for Quantitative and Qualitative Determination of this compound

The accurate detection and quantification of the this compound impurity are paramount for ensuring the quality and safety of the final drug product. A range of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of valsartan and its impurities. magtechjournal.com The development and validation of a stability-indicating HPLC method are crucial for separating this compound from the main valsartan peak and other potential impurities.

A typical HPLC method for valsartan impurity profiling involves:

| Parameter | Typical Conditions |

| Column | Reversed-phase columns like C18 or C8 are commonly used. nih.govresearchgate.net |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net |

| Detection | UV detection is frequently employed, with the wavelength set at a point where both valsartan and its impurities show significant absorbance, often around 230-270 nm. nih.gov |

| Flow Rate | Typically in the range of 0.8 to 1.5 mL/min. nih.govsysrevpharm.org |

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govsysrevpharm.org For instance, one validated HPLC method for valsartan and its impurities demonstrated linearity over a specific concentration range with a high correlation coefficient. sysrevpharm.org

Advanced Spectroscopic and Chromatographic Characterization in Pharmaceutical Analysis

Beyond routine HPLC analysis, advanced techniques are employed for the structural elucidation and definitive identification of impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a powerful tool for identifying unknown impurities. It couples the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. This technique can provide the molecular weight of the impurity, which is a critical piece of information for its identification. nih.govresearchgate.net

LC-MS/MS takes this a step further by allowing for the fragmentation of the impurity's molecular ion, providing structural information that can help in its definitive identification. researchgate.net The fragmentation pattern of this compound would be compared to that of valsartan to confirm its structure. The challenge in distinguishing between leucine (B10760876) and isoleucine residues by mass spectrometry is well-documented, as they are isobaric. However, advanced fragmentation techniques such as electron-transfer dissociation (ETD) combined with higher-energy collisional dissociation (HCD) in high-resolution mass spectrometers can help in differentiating these isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for the structural elucidation of impurities. It provides detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment.

Regulatory Science and Quality Control in Valsartan Production Regarding Impurity Thresholds

The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the qualification and control of impurities. The identification threshold and the qualification threshold for impurities are based on the maximum daily dose of the drug. For a drug like valsartan, any impurity above 0.10% would typically require identification, and above a certain higher threshold, it would need to be qualified through safety studies.

In practice, pharmaceutical manufacturers often set their own internal limits for impurities based on a thorough risk assessment and process capability. As indicated in a patent, a limit of not more than 0.1% for this compound is a target for manufacturers. google.com This aligns with the general principle of keeping impurities at the lowest possible levels.

The recent issues with nitrosamine (B1359907) impurities in several sartan medications, including valsartan, have led to increased regulatory scrutiny of all impurities in this class of drugs. nih.govfda.gov This underscores the importance of robust manufacturing processes and stringent quality control measures to ensure the purity and safety of valsartan. The qualification and use of impurity reference standards are essential for maintaining pharmaceutical consistency and complying with global regulatory frameworks. synthinkchemicals.com

Pharmacological and Biological Research Intersections: Valsartan and Isoleucine Metabolism

Valsartan's Modulation of Branched-Chain Amino Acid (BCAA) Metabolism

The catabolism of BCAAs is a critical metabolic pathway, and its dysregulation has been associated with various pathological conditions, including insulin (B600854) resistance and heart disease. nih.gov Valsartan's influence on this pathway represents a significant area of study, offering new insights into its therapeutic effects.

The rate-limiting step in the breakdown of BCAAs is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The activity of this complex is regulated by phosphorylation; it is inactivated by the branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) and activated by a phosphatase. nih.gov

Research has identified valsartan (B143634) as a novel inhibitor of BCKDK. researchgate.netexlibrisgroup.com Unlike allosteric inhibitors, valsartan acts as an ATP-competitive inhibitor of BCKDK. nih.govresearchgate.net This means that valsartan competes with ATP for binding to the kinase, thereby preventing the phosphorylation and subsequent inactivation of the BCKDH complex. researchgate.netnih.gov This inhibition of BCKDK by valsartan has been demonstrated in vitro, where it was shown to decrease the phosphorylation of the BCKDH complex and disrupt the interaction between BCKDH and BCKDK. exlibrisgroup.comresearchgate.net The in vitro IC50 of valsartan for inhibiting the purified rat liver BCKD-BCKDK complex was reported to be 37.3 μM at an ATP concentration of 500 μM. researchgate.net

Table 1: In Vitro Inhibition of BCKDK by Valsartan

| Parameter | Value | Condition | Source |

|---|---|---|---|

| IC50 | 37.3 μM | Purified rat liver BCKD-BCKDK complex, 500 μM ATP | researchgate.net |

| Inhibition Mechanism | ATP-competitive | nih.govresearchgate.net |

By inhibiting BCKDK, valsartan effectively increases the activity of the BCKDH complex, leading to enhanced catabolism of BCAAs. researchgate.netexlibrisgroup.com Studies in rats have demonstrated that the administration of valsartan resulted in a notable decrease in plasma BCAA concentrations. nih.govresearchgate.netexlibrisgroup.com

In vitro studies using C2C12 myotubes, a cell line model for skeletal muscle, have provided further insights into how valsartan affects BCAA utilization. nih.gov Interestingly, an interaction effect was observed for extracellular isoleucine, valine, and total BCAA levels, suggesting that valsartan's impact on BCAA utilization may be dependent on the insulin sensitivity status of the cells. researchgate.netnih.gov However, this effect was not observed for leucine (B10760876). nih.gov

The primary molecular pathway through which valsartan induces these metabolic alterations is the inhibition of BCKDK, leading to the dephosphorylation and activation of the BCKDH complex. researchgate.netexlibrisgroup.com This increased activity of the BCKDH complex promotes the breakdown of BCAAs. nih.gov Furthermore, research suggests that the dissociation of BCKDK from the BCKDH complex can lead to the degradation of BCKDK in various tissues. researchgate.net In rodent models, valsartan administration not only increased hepatic BCKDH activity but also decreased the levels of bound BCKDK from the BCKDH complex. nih.govexlibrisgroup.com

Therapeutic Implications of Valsartan's Metabolic Effects in Disease Models

The discovery of valsartan's ability to modulate BCAA metabolism has opened up new avenues for its potential therapeutic application in conditions where BCAA metabolism is dysregulated, such as metabolic disorders and heart failure. nih.gov

Elevated levels of circulating BCAAs have been strongly linked to the severity of insulin resistance. researchgate.netnih.gov Therefore, enhancing BCAA metabolism is considered a potential therapeutic strategy for improving insulin sensitivity. nih.gov

In a study using C2C12 myotubes, it was found that insulin resistance significantly suppressed both basal and peak mitochondrial function. researchgate.netnih.gov Remarkably, concurrent treatment with valsartan rescued these mitochondrial functions, restoring them to control levels. researchgate.netnih.gov This rescue of mitochondrial metabolism by valsartan occurred without significant changes in mitochondrial content or the expression of related genes. nih.gov While valsartan was shown to rescue suppressed mitochondrial metabolism during insulin resistance in this in vitro model, it did not appear to affect insulin sensitivity or glycolytic metabolism directly in these specific experimental conditions. researchgate.netnih.gov

Table 2: Effect of Valsartan on Mitochondrial Function in Insulin-Resistant C2C12 Myotubes

| Condition | Effect on Basal Mitochondrial Function | Effect on Peak Mitochondrial Function | Source |

|---|---|---|---|

| Insulin Resistance | Significantly Reduced | Significantly Reduced | researchgate.netnih.gov |

| Insulin Resistance + Valsartan | Rescued to Control Levels | Rescued to Control Levels | researchgate.netnih.gov |

The finding that valsartan can act as a BCKDK inhibitor suggests its potential as a lead compound for the development of more potent inhibitors for treating metabolic diseases and heart failure where BCAA catabolism is suppressed. nih.govexlibrisgroup.com The inhibition of BCAA breakdown has been observed in heart failure, and strategies to modulate BCAA metabolism are being explored as potential treatments. researchgate.net

The potential of valsartan to improve insulin sensitivity has also been investigated. In a randomized controlled trial involving subjects with impaired glucose metabolism, 26 weeks of valsartan treatment significantly improved both glucose-stimulated insulin release and insulin sensitivity compared to placebo. nih.gov This suggests a direct beneficial effect of valsartan on metabolic parameters, which could be partly explained by its influence on BCAA metabolism.

Broader Pharmacodynamics of Valsartan Relevant to Metabolic and Cardiovascular Research

Valsartan is a potent and selective angiotensin II receptor blocker (ARB) with well-established efficacy in the management of cardiovascular diseases. chemicalbook.comvivanls.com Its therapeutic effects extend beyond simple blood pressure control, encompassing a range of pharmacodynamic actions that are of significant interest in metabolic and cardiovascular research. nih.gov These actions are primarily rooted in its ability to modulate the renin-angiotensin-aldosterone system (RAAS), a critical regulator of cardiovascular and renal homeostasis. mayoclinic.orgyoutube.com

The principal mechanism of action of valsartan is its highly selective antagonism of the angiotensin II type 1 (AT1) receptor. vivanls.comnih.gov With a binding affinity approximately 20,000-fold greater for the AT1 receptor than the AT2 receptor, valsartan effectively blocks the physiological effects of angiotensin II mediated by the AT1 receptor. oup.com Angiotensin II, the primary effector of the RAAS, exerts its effects by binding to AT1 receptors, which are G-protein coupled receptors found in various tissues, including vascular smooth muscle, the heart, brain, kidney, and adrenal glands. nih.gov

Upon binding of angiotensin II to the AT1 receptor, a cascade of intracellular signaling pathways is initiated. The AT1 receptor couples to several heterotrimeric G-proteins, including Gq/11, Gi, G12, and G13. google.com Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to vascular smooth muscle contraction, while DAG activates protein kinase C (PKC), which is involved in cell growth and proliferation. vivanls.com

The AT1 receptor also activates the Rho/ROCK pathway via RhoGEF, which contributes to cellular contraction by inhibiting myosin light chain phosphatase (MLCP). google.com Furthermore, AT1 receptor activation can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways like the Ras/ERK cascade, which is implicated in cellular proliferation and hypertrophy. google.com By blocking the AT1 receptor, valsartan inhibits these downstream signaling events, resulting in vasodilation, reduced cardiac contractility, and antiproliferative effects on vascular and cardiac cells. nih.govresearchgate.net

Recent research has also shed light on the intersection of valsartan with branched-chain amino acid (BCAA) metabolism. A study on C2C12 myotubes revealed that valsartan can rescue suppressed mitochondrial function during insulin resistance. nih.gov The same study identified valsartan as a potent inhibitor of branched-chain alpha-keto acid dehydrogenase kinase (BCKDK), a key negative regulator of BCAA metabolism. nih.gov This suggests that valsartan may alter the utilization of BCAAs, including isoleucine, in a manner that is dependent on insulin sensitivity. nih.gov

It is also pertinent to note the existence of "Isoleucine Valsartan," which is recognized as an impurity in the synthesis of valsartan. nih.govbiosynth.comveeprho.com This impurity arises when L-valine, a starting material for valsartan synthesis, contains its analogue, L-isoleucine. google.com

The renin-angiotensin-aldosterone system (RAAS) is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone. mayoclinic.orgyoutube.com In pathophysiological states such as hypertension, heart failure, and chronic kidney disease, the RAAS is often overactive, contributing to disease progression. youtube.com

The RAAS cascade begins with the release of renin from the kidneys, which cleaves angiotensinogen (B3276523) to form the inactive decapeptide angiotensin I. nih.gov Angiotensin-converting enzyme (ACE) then converts angiotensin I to the active octapeptide angiotensin II. nih.gov Angiotensin II, through its action on AT1 receptors, leads to vasoconstriction, aldosterone (B195564) secretion from the adrenal cortex, and sodium and water retention by the kidneys, all of which contribute to elevated blood pressure. nih.gov Chronically elevated angiotensin II levels also promote inflammation, fibrosis, and oxidative stress, leading to end-organ damage. nih.gov

Valsartan, by blocking the AT1 receptor, interrupts the RAAS at a key point. nih.gov This blockade prevents the detrimental effects of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and decreased sodium and water reabsorption. nih.gov The reduction in aldosterone levels is a significant aspect of valsartan's action, as aldosterone itself can contribute to myocardial and vascular fibrosis. nih.gov

An important consequence of AT1 receptor blockade by valsartan is the removal of the negative feedback loop of angiotensin II on renin release. nih.gov This leads to a compensatory increase in plasma renin activity and, consequently, elevated levels of angiotensin II. nih.gov However, as the AT1 receptors are blocked by valsartan, this increase in angiotensin II does not result in a pressor response. Instead, the elevated angiotensin II is available to stimulate AT2 receptors, which are thought to mediate some beneficial effects, including vasodilation and antiproliferation, although the full significance of AT2 receptor activation is still under investigation. oup.com

In the context of cardiovascular disease, valsartan has been shown to reduce cardiovascular morbidity and mortality in patients following a myocardial infarction and in those with heart failure. nih.gov It also demonstrates protective effects on metabolic function in hypertensive patients at high risk, including those with impaired glucose tolerance and diabetes. nih.gov Studies have also indicated that valsartan can slow the progression of and even reverse early cardiovascular disease in high-risk individuals. biosynth.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.